molecular formula C6H4ClF3N2S B13659391 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine

5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B13659391
M. Wt: 228.62 g/mol
InChI Key: PJLVHYAKTZAYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H3ClF3N2S. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both chloro and trifluoromethylthio groups in its structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the trifluoromethylthio group to a chloropyridine derivative. One common method includes the reaction of 5-chloro-2-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable entity in various research and industrial applications .

Properties

Molecular Formula

C6H4ClF3N2S

Molecular Weight

228.62 g/mol

IUPAC Name

5-chloro-3-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C6H4ClF3N2S/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

PJLVHYAKTZAYCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1SC(F)(F)F)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.